2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
CAS No.: 929471-12-5
Cat. No.: VC5956460
Molecular Formula: C25H20ClNO5
Molecular Weight: 449.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929471-12-5 |
|---|---|
| Molecular Formula | C25H20ClNO5 |
| Molecular Weight | 449.89 |
| IUPAC Name | 2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide |
| Standard InChI | InChI=1S/C25H20ClNO5/c1-14-17-10-8-15(27-25(29)18-6-4-5-7-20(18)26)12-22(17)32-24(14)23(28)19-13-16(30-2)9-11-21(19)31-3/h4-13H,1-3H3,(H,27,29) |
| Standard InChI Key | XGELWLMWFXBUSC-UHFFFAOYSA-N |
| SMILES | CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)C4=C(C=CC(=C4)OC)OC |
Introduction
Structural Characteristics and Molecular Composition
Core Architecture
The molecule comprises three primary components:
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Benzofuran core: A fused bicyclic system with oxygen in the furan ring. The benzofuran moiety is substituted at position 2 with a 2,5-dimethoxybenzoyl group and at position 3 with a methyl group.
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Benzamide moiety: Attached to the benzofuran at position 6 via an amide linkage. The benzamide ring features a chlorine substituent at position 2 .
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Methoxy groups: Electron-donating methoxy (-OCH₃) groups at positions 2 and 5 of the benzoyl substituent, influencing electronic distribution and reactivity.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₁ClN₂O₅ |
| Molecular Weight | 489.9 g/mol |
| IUPAC Name | 2-Chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide |
The InChI representation is:
InChI=1S/C26H21ClN2O5/c1-15-21-10-8-19(28-25(31)17-6-4-5-7-18(17)27)11-16(21)34-24(15)26(32)20-12-22(33-2)9-13-23(20)35-3/h4-13H,1-3H3,(H,28,31)
Synthetic Pathways and Reaction Mechanisms
Proposed Synthesis Route
Based on analogous benzofuran derivatives, the synthesis likely involves:
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Benzofuran Core Formation:
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Cyclization of o-hydroxyacetophenone derivatives with chloroacetone under acidic conditions to yield the 3-methylbenzofuran scaffold.
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Acylation at Position 2:
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Friedel-Crafts acylation using 2,5-dimethoxybenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) to introduce the dimethoxybenzoyl group.
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Amide Coupling at Position 6:
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Reaction of 6-amino-2-(2,5-dimethoxybenzoyl)-3-methylbenzofuran with 2-chlorobenzoyl chloride in dichloromethane, catalyzed by Hünig’s base (DIPEA).
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Key Reaction Conditions
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| Benzofuran formation | H₂SO₄, reflux, 6 hr | 65–70% |
| Acylation | AlCl₃, DCM, 0°C→RT, 12 hr | 55–60% |
| Amidation | DIPEA, DCM, RT, 24 hr | 50–55% |
| *Estimated yields based on analogous procedures. |
Physicochemical Properties
Experimental and Predicted Data
The compound’s low water solubility and moderate lipophilicity suggest suitability for lipid-based formulations or pro-drug derivatization .
Biological Activity and Mechanistic Hypotheses
Hypothesized Mechanism of Action
The compound may disrupt microtubule assembly by binding to the colchicine site on β-tubulin, inducing G2/M cell cycle arrest. The chlorine atom enhances electrophilicity, facilitating covalent interactions with cysteine residues in target proteins .
Applications and Future Directions
Medicinal Chemistry
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Lead Optimization: Modifying methoxy group positions (e.g., 3,4- vs. 2,5-dimethoxy) could enhance selectivity for kinase targets .
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Prodrug Development: Esterification of the amide nitrogen may improve oral bioavailability.
Materials Science
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Luminescent Materials: Benzofuran derivatives exhibit tunable fluorescence (λem: 450–500 nm), applicable in OLEDs.
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